Cas no 1805372-24-0 (5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol)

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol structure
1805372-24-0 structure
Product name:5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol
CAS No:1805372-24-0
MF:C8H9ClF2N2O
MW:222.619667768478
CID:4857845

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol
    • Inchi: 1S/C8H9ClF2N2O/c9-1-4-5(3-14)7(8(10)11)13-2-6(4)12/h2,8,14H,1,3,12H2
    • InChI Key: RLAUVSOMWMNINF-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CN=C(C(F)F)C=1CO)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.1

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063955-1g
5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol
1805372-24-0 97%
1g
$1,504.90 2022-04-01

5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol Related Literature

Additional information on 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol

Exploring the Potential of 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1805372-24-0) in Modern Pharmaceutical Research

The compound 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1805372-24-0) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. As researchers continue to explore novel pyridine derivatives, this molecule stands out for its multifunctional groups, including the chloromethyl and difluoromethyl moieties, which are known to enhance bioavailability and metabolic stability. Its amino and methanol groups further contribute to its versatility, making it a promising candidate for drug discovery and development.

In recent years, the demand for heterocyclic compounds like 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol has surged, driven by their role in designing targeted therapies and small-molecule inhibitors. The compound's CAS No. 1805372-24-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its potential applications span across oncology, infectious diseases, and central nervous system (CNS) disorders, aligning with current trends in precision medicine.

One of the key advantages of 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol lies in its synthetic accessibility. Researchers have developed efficient multi-step synthesis protocols to produce this compound with high purity, enabling its use in lead optimization campaigns. The incorporation of fluorine atoms in its structure is particularly noteworthy, as fluorinated compounds often exhibit improved pharmacokinetic properties and binding affinity to biological targets. This aligns with the growing interest in fluorine chemistry within the pharmaceutical industry.

The compound's mechanism of action is still under investigation, but preliminary studies suggest it may interact with enzyme active sites or protein-protein interfaces. Its chloromethyl group could serve as a reactive handle for further derivatization, allowing the creation of proteolysis-targeting chimeras (PROTACs) or covalent inhibitors. Such applications are highly sought after in the era of degradation-based therapeutics, a hot topic in drug discovery forums and conferences.

From a computational chemistry perspective, 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol presents an interesting case for molecular docking and quantitative structure-activity relationship (QSAR) modeling. Its 3D conformation and electronic properties make it a suitable subject for in silico screening, a technique increasingly used to accelerate drug development. Researchers are also exploring its potential as a scaffold for designing fragment-based libraries, which are essential for hit identification in early-stage projects.

Environmental and green chemistry considerations are also shaping the research around this compound. Scientists are investigating solvent-free synthesis methods and catalytic processes to produce 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol with minimal waste. This aligns with the pharmaceutical industry's push toward sustainable manufacturing, a topic frequently discussed in ESG (Environmental, Social, and Governance) reports and investor meetings.

In conclusion, 5-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1805372-24-0) represents a compelling example of how functionalized pyridines can address contemporary challenges in drug discovery. Its structural diversity, synthetic flexibility, and potential therapeutic applications make it a valuable asset for researchers aiming to develop next-generation treatments. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in advancing precision medicine and innovative therapeutics.

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